molecular formula C20H23ClN4O B2769756 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine CAS No. 2415517-40-5

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B2769756
CAS No.: 2415517-40-5
M. Wt: 370.88
InChI Key: AENUAWHWOBSATJ-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and a cyclopropyl-methylpyrimidinyl moiety. The compound’s distinct structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and the pyrimidine moiety. The chlorinated methylphenyl group is introduced through a substitution reaction, followed by the formation of the methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a ligand for studying receptor interactions and signaling pathways. Its structural features make it a valuable tool for probing the function of various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including neurological disorders and cancer.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

  • [4-(2-Methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
  • [4-(5-Chlorophenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
  • [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-4-yl)methanone

Uniqueness

The uniqueness of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopropyl-6-methylpyrimidine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-13-3-6-16(21)12-18(13)24-7-9-25(10-8-24)20(26)17-11-14(2)22-19(23-17)15-4-5-15/h3,6,11-12,15H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENUAWHWOBSATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC(=NC(=C3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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